molecular formula C15H15N5O B12579704 Acetonitrile--2-[di(1H-pyrazol-1-yl)methyl]phenol (1/1) CAS No. 185669-80-1

Acetonitrile--2-[di(1H-pyrazol-1-yl)methyl]phenol (1/1)

Cat. No.: B12579704
CAS No.: 185669-80-1
M. Wt: 281.31 g/mol
InChI Key: RRAZNIBULMOUQS-UHFFFAOYSA-N
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Description

Acetonitrile–2-[di(1H-pyrazol-1-yl)methyl]phenol (1/1) is a compound that belongs to the class of pyrazole-based ligands. These ligands are known for their ability to coordinate with metal ions, making them valuable in various catalytic and biological applications . The compound’s structure includes a phenol group, a pyrazole moiety, and an acetonitrile group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetonitrile–2-[di(1H-pyrazol-1-yl)methyl]phenol typically involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol with an appropriate primary amine . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing purification techniques suitable for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

Acetonitrile–2-[di(1H-pyrazol-1-yl)methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The pyrazole moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced nitrile derivatives.

    Substitution: Various substituted pyrazole derivatives.

Mechanism of Action

The mechanism of action of acetonitrile–2-[di(1H-pyrazol-1-yl)methyl]phenol involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The phenol and pyrazole groups play crucial roles in stabilizing the metal center and enhancing its reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetonitrile–2-[di(1H-pyrazol-1-yl)methyl]phenol is unique due to its combination of a phenol group, a pyrazole moiety, and an acetonitrile group. This combination allows it to form highly stable metal complexes with diverse catalytic and biological activities. Compared to imidazole-based ligands, it offers different coordination environments and reactivity patterns .

Properties

CAS No.

185669-80-1

Molecular Formula

C15H15N5O

Molecular Weight

281.31 g/mol

IUPAC Name

acetonitrile;2-[di(pyrazol-1-yl)methyl]phenol

InChI

InChI=1S/C13H12N4O.C2H3N/c18-12-6-2-1-5-11(12)13(16-9-3-7-14-16)17-10-4-8-15-17;1-2-3/h1-10,13,18H;1H3

InChI Key

RRAZNIBULMOUQS-UHFFFAOYSA-N

Canonical SMILES

CC#N.C1=CC=C(C(=C1)C(N2C=CC=N2)N3C=CC=N3)O

Origin of Product

United States

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